molecular formula C18H16N2O B12577323 2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)- CAS No. 642084-04-6

2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-

Cat. No.: B12577323
CAS No.: 642084-04-6
M. Wt: 276.3 g/mol
InChI Key: ZQXGWGKYHFNQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with an amino group and a biphenyl group linked through a methoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- typically involves the reaction of 2-aminopyridine with a biphenyl derivative. One common method is the nucleophilic substitution reaction where 2-aminopyridine reacts with a biphenylmethoxy halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the biphenyl group linked through a methoxy bridge enhances its potential interactions with biological targets and its utility in various applications .

Properties

CAS No.

642084-04-6

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3-[(2-phenylphenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C18H16N2O/c19-18-17(11-6-12-20-18)21-13-15-9-4-5-10-16(15)14-7-2-1-3-8-14/h1-12H,13H2,(H2,19,20)

InChI Key

ZQXGWGKYHFNQMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2COC3=C(N=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.